N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08341252 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Therapeutic Applications
Studies have shown that derivatives similar to N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide have been synthesized and characterized for their potential therapeutic applications. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides was explored, with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan et al., 2014).
Corrosion Inhibition
Research on acrylamide derivatives, including compounds structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in materials science, especially for protecting industrial equipment and infrastructure (Abu-Rayyan et al., 2022).
Herbicidal Activity
Some derivatives of the compound have been synthesized as herbicidal inhibitors, showing promising activity. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibited significant herbicidal activities, which could lead to the development of new classes of herbicides (Wang et al., 2004).
Fluorimetric Analysis
Derivatives of this compound have been utilized as fluorogenic derivatizing agents for the sensitive detection of aliphatic thiols in high-performance liquid chromatography (HPLC), indicating their importance in analytical chemistry (Haj-Yehia & Benet, 1995).
Anti-Inflammatory and Analgesic Agents
Compounds derived from this compound have been explored for their potential as anti-inflammatory and analgesic agents. These studies are crucial for the development of new treatments for conditions like Alzheimer's disease and other inflammatory diseases (Lee et al., 2018).
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10-8-15(21-24-10)17(22)20-18-14(9-19)16(11(2)25-18)12-4-6-13(23-3)7-5-12/h4-8H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVKTJGZSJKRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.